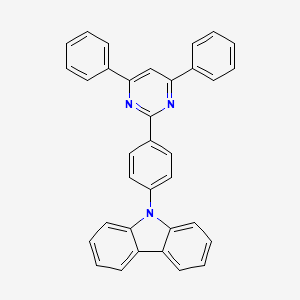
9-(4-(4,6-Diphenylpyrimidin-2-yl)phenyl)-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(4-(4,6-Diphenylpyrimidin-2-yl)phenyl)-9H-carbazole is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound features a carbazole core linked to a diphenylpyrimidine moiety, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-(4,6-Diphenylpyrimidin-2-yl)phenyl)-9H-carbazole typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated precursor under palladium catalysis. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, employing continuous flow reactors for scalability, and ensuring stringent quality control measures.
化学反応の分析
Types of Reactions
9-(4-(4,6-Diphenylpyrimidin-2-yl)phenyl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
科学的研究の応用
9-(4-(4,6-Diphenylpyrimidin-2-yl)phenyl)-9H-carbazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
作用機序
The mechanism of action of 9-(4-(4,6-Diphenylpyrimidin-2-yl)phenyl)-9H-carbazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit Aurora kinase A, a protein involved in cell division, by binding to its active site and preventing its phosphorylation activity. This leads to cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
4,6-Diphenylpyrimidin-2-amine derivatives: These compounds share the diphenylpyrimidine moiety and exhibit similar biological activities.
Carbazole derivatives: Compounds with a carbazole core are known for their electronic properties and are used in OLEDs and other electronic applications.
Uniqueness
9-(4-(4,6-Diphenylpyrimidin-2-yl)phenyl)-9H-carbazole is unique due to its combined structural features of both carbazole and diphenylpyrimidine, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C34H23N3 |
|---|---|
分子量 |
473.6 g/mol |
IUPAC名 |
9-[4-(4,6-diphenylpyrimidin-2-yl)phenyl]carbazole |
InChI |
InChI=1S/C34H23N3/c1-3-11-24(12-4-1)30-23-31(25-13-5-2-6-14-25)36-34(35-30)26-19-21-27(22-20-26)37-32-17-9-7-15-28(32)29-16-8-10-18-33(29)37/h1-23H |
InChIキー |
DKIOMAZJFOJYTN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


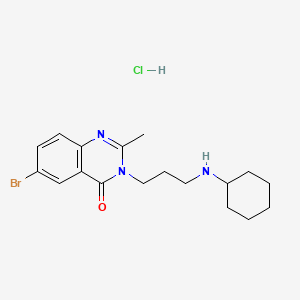
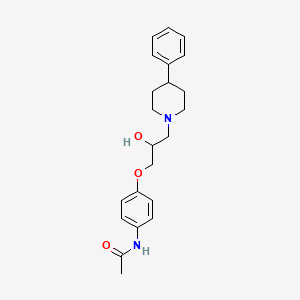
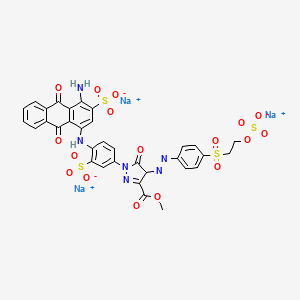

![2-Methoxy-6-[[(2-methyl-1-phenylpropan-2-yl)amino]methyl]phenol;hydrochloride](/img/structure/B13780728.png)
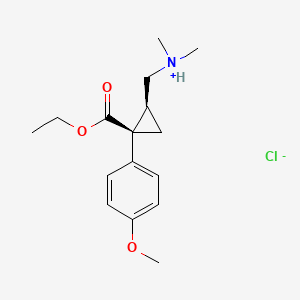
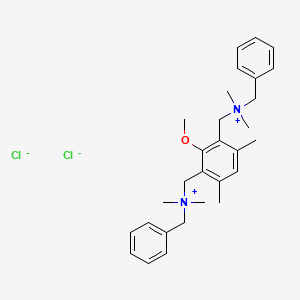

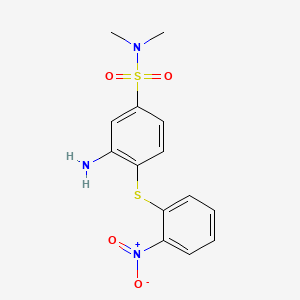
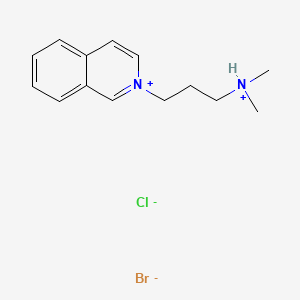
![Dirubidium 4,4'-methylenebis[3-hydroxy-2-naphthoate]](/img/structure/B13780756.png)
![1-[4-[2-(4-bromo-3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13780764.png)
![4-[2-[3-(3-methoxyphenyl)-3-propylazetidin-1-yl]ethyl]aniline](/img/structure/B13780769.png)

